rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylicacid
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Overview
Description
rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylicacid: is a chiral compound with a unique adamantane structure. This compound is characterized by its rigid, three-dimensional framework, which imparts significant stability and distinct chemical properties. The adamantane core is a diamondoid structure, making it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylicacid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions, often starting from simple hydrocarbons.
Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation, using benzene and a suitable alkylating agent.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced separation techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or hydrocarbons.
Substitution: The adamantane core allows for various substitution reactions, including halogenation, nitration, and sulfonation, using reagents like halogens, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylicacid is used as a building block for the synthesis of complex molecules. Its rigid structure and chiral centers make it valuable for studying stereochemistry and reaction mechanisms.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Its stability and unique structure can be exploited to develop novel therapeutics with improved efficacy and selectivity.
Industry
In the materials science industry, the adamantane core of this compound is of interest for the development of advanced materials with enhanced mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid adamantane core allows for precise binding to these targets, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon structure, lacking the phenyl and carboxylic acid groups.
1-Adamantanecarboxylic acid: Similar structure but without the phenyl group.
3-Phenyladamantane: Lacks the carboxylic acid group.
Uniqueness
rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylicacid is unique due to its combination of a rigid adamantane core, a phenyl group, and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-16-7-13-8-17(10-16,14-5-3-2-4-6-14)12-18(9-13,11-16)15(19)20/h2-6,13H,7-12H2,1H3,(H,19,20)/t13-,16+,17+,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOOKAIQHTUJFC-LIRZEXBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]3C[C@@](C1)(C[C@](C3)(C2)C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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